molecular formula C17H16ClF2N3O2 B2638023 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2034620-33-0

3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No. B2638023
CAS RN: 2034620-33-0
M. Wt: 367.78
InChI Key: GXMOAKCRUPEWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an inhibitor of a specific protein that plays a crucial role in various cellular processes, making it a valuable tool for studying the mechanisms underlying these processes. In

Scientific Research Applications

Synthesis and Structural Analysis

The compound "3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide" is involved in the synthesis and structural analysis in the realm of chemical research. For instance, the synthesis of complex molecules like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, involves multiple steps, including the development of a convergent, stereoselective, and economical synthesis. This process entails various strategies such as Rh-catalyzed asymmetric hydrogenation or a biocatalytic process to install chiral centers, indicating the complexity and precision needed in synthesizing such molecules (Cann et al., 2012).

Biological Activity and Crystal Structure

The compound and its derivatives are also noted for their biological activities. For example, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide has demonstrated good fungicidal and antiviral activities against tobacco mosaic virus. The crystal structure of this compound, belonging to the monoclinic system, reveals intramolecular hydrogen bonds and intermolecular weak interactions, indicating its potential interaction mechanisms with biological molecules (Li et al., 2015).

Chemical Modification for Therapeutic Applications

In the therapeutic domain, chemical modification of related compounds plays a significant role. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, has been structurally modified to address its side effects and pharmacokinetic profile. The creation of novel analogs to enrich the structural types of urea-based TRPV1 antagonists demonstrates the ongoing efforts to improve drug efficacy and safety (Nie et al., 2020).

properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O2/c18-12-9-21-7-6-15(12)25-11-3-2-8-23(10-11)17(24)22-16-13(19)4-1-5-14(16)20/h1,4-7,9,11H,2-3,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOAKCRUPEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.